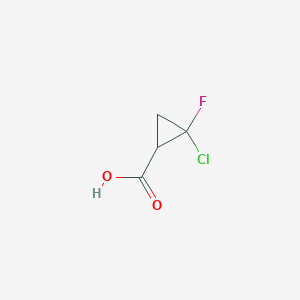

2-Chloro-2-fluorocyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2-chloro-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFO2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAOSDYEDASXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568178 | |

| Record name | 2-Chloro-2-fluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137081-42-6 | |

| Record name | 2-Chloro-2-fluorocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137081-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-fluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-2-fluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic strategies, focusing on the cyclopropanation of haloalkenes and subsequent functional group transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of these methods in a research and development setting.

Introduction

Cyclopropane rings are a common motif in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these compounds. This compound, with its unique combination of a strained ring system and geminal chloro and fluoro substituents, represents a key synthetic intermediate for the development of novel therapeutic agents. This guide outlines the most viable methods for its preparation, with a focus on practical and reproducible experimental procedures.

Primary Synthetic Strategy

The most direct and widely applicable approach for the synthesis of this compound involves a two-step sequence:

-

Cyclopropanation: The catalytic reaction of a suitable chloro-fluoro alkene, such as 1-chloro-1-fluoroethene, with a diazoacetate, typically ethyl diazoacetate, to form the corresponding ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

-

Hydrolysis: The subsequent conversion of the ethyl ester to the desired carboxylic acid.

This strategy leverages the well-established field of metal-catalyzed cyclopropanation reactions, offering a convergent and efficient route to the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

General Experimental Protocol for Rhodium-Catalyzed Cyclopropanation:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

1-Chloro-1-fluoroethene (substrate)

-

Ethyl diazoacetate (carbene precursor)

-

Dirhodium tetraacetate (Rh₂(OAc)₄) or a chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄) (catalyst)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

-

Procedure:

-

The rhodium catalyst (typically 0.5-2 mol%) is dissolved in the anhydrous solvent in the reaction flask.

-

The chloro-fluoro alkene is added to the flask.

-

A solution of ethyl diazoacetate in the anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The addition is typically performed over several hours to maintain a low concentration of the diazo compound for safety and to minimize side reactions.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

-

Quantitative Data (Representative for similar cyclopropanations):

| Parameter | Value |

| Yield | 60-85% (highly substrate dependent) |

| Catalyst Loading | 0.5 - 2 mol% |

| Reaction Temperature | 25-40 °C |

| Reaction Time | 4-12 hours |

Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

The hydrolysis of the ethyl ester to the final carboxylic acid can be achieved under either acidic or basic conditions.

Experimental Protocol for Basic Hydrolysis:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

-

Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide)

-

Ethanol or methanol (as a co-solvent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate or other suitable organic solvent for extraction

-

-

Procedure:

-

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is dissolved in a mixture of the alcohol and the aqueous base.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled to room temperature, and the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

The resulting aqueous solution is extracted several times with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

-

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Base Concentration | 1-2 M |

| Reaction Temperature | Reflux |

| Reaction Time | 2-6 hours |

Mechanistic and Workflow Diagrams

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key reaction pathway and the general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the two-step synthesis.

Safety Considerations

-

Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood. Avoid using ground glass joints and do not distill to dryness.

-

1-Chloro-1-fluoroethene is a volatile and flammable gas. It should be handled in a closed system or a well-ventilated fume hood.

-

Rhodium catalysts can be toxic and should be handled with appropriate personal protective equipment.

-

Strong acids and bases should be handled with care, using appropriate personal protective equipment.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key to a successful synthesis lies in the careful execution of the rhodium-catalyzed cyclopropanation reaction, followed by a standard ester hydrolysis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. Further optimization of reaction conditions, particularly for the cyclopropanation step, may be necessary depending on the specific scale and available resources.

An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and analytical methodologies for 2-Chloro-2-fluorocyclopropanecarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to offer valuable insights for researchers. It also explores the potential biological activities of this compound class, highlighting their role as enzyme inhibitors. This guide is intended to serve as a foundational resource for professionals in drug discovery and chemical research.

Introduction

This compound is a halogenated cyclopropane derivative with potential applications in medicinal chemistry and materials science. The unique stereochemical and electronic properties conferred by the gem-dichloro-fluoro substitution on the cyclopropane ring make it an intriguing building block for the synthesis of novel bioactive molecules. The high strain and polarity of the cyclopropane ring, combined with the electronegativity of the halogen atoms, suggest that this compound may exhibit interesting chemical reactivity and biological activity. This guide synthesizes the currently available information on this compound and provides detailed, plausible methodologies for its synthesis and analysis.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The information presented below is a combination of data from supplier databases and predicted values for structurally related compounds.

Table 1: General and Predicted Physicochemical Properties of this compound and its Ethyl Ester

| Property | This compound | This compound ethyl ester |

| CAS Number | 137081-42-6[1][2] | 155051-93-7 |

| Molecular Formula | C4H4ClFO2[1] | C6H8ClFO2 |

| Molecular Weight | 138.52 g/mol | 166.58 g/mol |

| Boiling Point | Not available | 173.2±40.0 °C (Predicted)[3] |

| Density | Not available | 1.27±0.1 g/cm3 (Predicted)[3] |

| pKa | Not available | Not applicable |

| Solubility | Not available | Not available |

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of 2-fluorocyclopropanecarboxylic acid and related halogenated cyclopropanes. The following proposed multi-step synthesis starts from a commercially available alkene.

Step 1: Cyclopropanation of Ethyl Acrylate

This step involves the addition of a chlorofluorocarbene to an acrylate ester. Chlorofluorocarbene can be generated in situ from various precursors.

-

Materials: Ethyl acrylate, Dichlorofluoromethane, Sodium hydroxide, Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), Dichloromethane, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of ethyl acrylate and a phase-transfer catalyst in dichloromethane, add a 50% aqueous solution of sodium hydroxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly bubble dichlorofluoromethane gas through the vigorously stirred biphasic mixture.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

-

Purify the crude product by vacuum distillation.

-

Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

-

Materials: Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF), Water, Hydrochloric acid, Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the ethyl 2-chloro-2-fluorocyclopropanecarboxylate in a mixture of THF and water.

-

Add a solution of lithium hydroxide in water and stir the mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or chromatography if necessary.

-

Analytical Methodologies

The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

3.2.1. Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid would likely require derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve its chromatographic properties. GC-MS would be a powerful tool for confirming the molecular weight and fragmentation pattern of the derivatized analyte.

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of carboxylic acids without derivatization. A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic acid) would be a typical starting point. Detection could be achieved using a UV detector (if the molecule has a chromophore, though unlikely to be strong) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).

3.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal and cis/trans couplings. The chemical shifts would be influenced by the adjacent carboxylic acid and halogen atoms.

-

¹³C NMR: The carbon NMR spectrum would show signals for the three cyclopropyl carbons and the carbonyl carbon. The carbon attached to both chlorine and fluorine would exhibit a characteristic chemical shift and splitting pattern due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the fluorine atom, with coupling to the adjacent cyclopropyl protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH, Cl, and F. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would be a key diagnostic feature.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, many cyclopropane-containing molecules are known to be potent enzyme inhibitors.[4][5] The strained cyclopropane ring can mimic the transition state of enzymatic reactions or act as a latent reactive group.

One well-documented mechanism of action for some cyclopropylamines is the suicide inhibition of Cytochrome P450 (CYP) enzymes.[6] These enzymes are crucial for drug metabolism. The inhibition typically involves the oxidation of the cyclopropylamine by the CYP enzyme, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently binds to the enzyme, thereby irreversibly inactivating it.[6][7]

Given the structural features of this compound, it is plausible that it or its derivatives could act as inhibitors of certain enzymes, such as dehydrogenases or hydrolases. The following diagram illustrates a generalized mechanism for the suicide inhibition of a Cytochrome P450 enzyme by a generic cyclopropylamine, a class of compounds to which derivatives of the title compound belong.

Conclusion

This compound represents a chemical entity with significant potential for further research and development. While direct experimental data remains limited, this technical guide provides a solid foundation for researchers by summarizing available information, proposing robust synthetic and analytical protocols based on established chemistry of related compounds, and highlighting a plausible area of biological activity. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to unlock its full potential in medicinal chemistry and other scientific disciplines.

Disclaimer

The information provided in this document is intended for research and development purposes only. The proposed experimental protocols are based on chemical literature for similar compounds and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The predicted physicochemical properties are estimations and should be confirmed by experimental measurement.

References

- 1. This compound | C4H4ClFO2 - BuyersGuideChem [buyersguidechem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound Ethyl Ester CAS 155051-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Latent inhibitors. Part 3. The inhibition of lactate dehydrogenase and alcohol dehydrogenase by cyclopropane-containing compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 7. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-2-fluorocyclopropanecarboxylic acid derivatives and analogs

An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives and their analogs, focusing on their synthesis, potential biological activities, and mechanisms of action. The inclusion of a gem-dihalocyclopropane moiety offers a unique structural motif with significant potential in medicinal chemistry.

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, known for introducing conformational rigidity and improving the metabolic stability and binding affinity of drug candidates.[1] The incorporation of halogen atoms, particularly fluorine and chlorine, can further modulate the electronic properties, lipophilicity, and biological activity of these molecules.[2] Specifically, the 2-chloro-2-fluorocyclopropane scaffold is an intriguing building block for the development of novel therapeutics. While direct biological data on this specific scaffold is limited, its structural similarity to components of known bioactive molecules, such as the fluorocyclopropyl group in the antibiotic sitafloxacin, suggests significant therapeutic potential.[3] This guide will explore the synthesis of these compounds and extrapolate their potential biological activities based on data from structurally related analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the formation of a gem-dihalocyclopropane ring, followed by functional group manipulations.

General Synthetic Pathway

A common route involves the cyclopropanation of an appropriate alkene with a source of chlorofluorocarbene. The resulting cyclopropane can then be derivatized. A key intermediate is the ethyl ester, which can be synthesized and subsequently hydrolyzed or converted to other derivatives like amides.

Caption: General synthesis of this compound and its derivatives.

Biological Activity of Analogs

Direct studies on the biological activity of this compound derivatives are not extensively reported. However, the activity of structurally similar compounds, particularly other cyclopropane carboxamides and the fluoroquinolone antibiotic sitafloxacin, provides valuable insights into their potential as antimicrobial agents.

Antimicrobial Activity of Cyclopropane Carboxamide Analogs

A study on various 2-phenylcyclopropane-1-carboxamide derivatives demonstrated that these compounds exhibit both antibacterial and antifungal activities. The nature of the substituents on the phenyl ring and the amide moiety significantly influences their potency.

| Compound Type | Test Organism | Activity (MIC₈₀, µg/mL) | Reference |

| Thiazole Amide Derivative | Escherichia coli | 32 | [4] |

| Thiazole Amide Derivative | Staphylococcus aureus | 64 | [4] |

| Phenyl Amide Derivative | Staphylococcus aureus | 32 | [4] |

| Piperazine Amide Derivative | Candida albicans | 16 | [4] |

| 2-chlorophenyl Amide Derivative | Candida albicans | 16 | [4] |

Table 1: Antimicrobial and antifungal activity of selected cyclopropane carboxamide analogs.

These findings suggest that amide derivatives of this compound could possess significant antimicrobial properties. The presence of both chloro and fluoro groups on the cyclopropane ring may further enhance this activity.

Postulated Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The mechanism of action for antibacterial this compound analogs can be postulated based on the well-understood mechanism of fluoroquinolone antibiotics like sitafloxacin, which also contains a fluorinated cyclopropane ring.[3] These antibiotics target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[5][6][7]

By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[3][8]

Caption: Postulated mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the core structures, derived from the available literature.

Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

This procedure is a general representation of a dihalocyclopropanation reaction.

Materials:

-

Alkene (e.g., ethyl acrylate)

-

Source of chlorofluorocarbene (e.g., from ethyl chlorofluoroacetate and a strong base)[9]

-

Anhydrous solvent (e.g., THF, pentane)

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide)[6]

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve the alkene in the anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Add the base to the stirred solution.

-

Slowly add the chlorofluorocarbene precursor dropwise over 30-45 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Hydrolysis to this compound

Materials:

-

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

-

Base (e.g., NaOH or KOH)

-

Solvent (e.g., ethanol/water mixture)

-

Acid for workup (e.g., HCl)

Procedure:

-

Dissolve the ethyl ester in the ethanol/water mixture.

-

Add a solution of the base and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of 2-3 with the acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.

Amide Formation

Materials:

-

This compound

-

Thionyl chloride or oxalyl chloride

-

Desired amine

-

Anhydrous solvent (e.g., DCM, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent.

-

Remove the excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent.

-

In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.

-

Slowly add the acid chloride solution to the amine solution at 0°C.

-

Allow the reaction to stir at room temperature for 2-12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound derivatives represent a promising class of compounds for the development of new therapeutic agents, particularly antimicrobials. While direct biological data is scarce, the synthetic accessibility of these compounds and the known bioactivity of their structural analogs provide a strong rationale for their further investigation. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers in the field of drug discovery to explore the potential of this unique chemical scaffold. Further research into the synthesis of a diverse library of these derivatives and their subsequent biological evaluation is highly encouraged.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhancements in Carboxylic Acid-Derived Antimicrobial Agents [eureka.patsnap.com]

- 3. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]

- 7. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

The Pivotal Role of 2-Chloro-2-fluorocyclopropanecarboxylic Acid in the Synthesis of Biologically Active Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-fluorocyclopropanecarboxylic acid is a key synthetic intermediate, primarily recognized for its role as a crucial building block in the development of advanced pharmaceutical compounds. While direct biological activity of this molecule is not extensively reported, its unique structural features, including the presence of a strained cyclopropane ring and halogen substituents, make it an invaluable precursor for creating complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthetic applications of this compound, with a focus on its contribution to the synthesis of potent antibacterial agents.

Introduction

The introduction of fluorine and fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. The cyclopropane ring, a three-membered carbocycle, is another privileged scaffold in drug design, known for its conformational rigidity and ability to act as a bioisostere for other chemical groups. The combination of these features in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents. This guide will explore its synthetic utility, providing insights into the preparation of biologically active compounds derived from this versatile building block.

Synthetic Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of more complex molecules, particularly in the realm of antibiotics. The 2-fluorocyclopropyl moiety, derived from this acid, is a key component in a number of potent quinolone antibiotics.

Synthesis of 1-(2-Fluorocyclopropyl)-quinolone Antibacterial Agents

One of the most significant applications of this compound is in the synthesis of 1-(2-fluorocyclopropyl)-quinolones. These compounds have demonstrated significant antibacterial activity. The synthesis of this class of molecules highlights the strategic importance of the title compound.

A general synthetic approach involves the coupling of a quinolone core with the 2-fluorocyclopropylamine derived from this compound. The stereochemistry of the fluorocyclopropyl group has been shown to be a critical determinant of antibacterial potency.

Below is a generalized workflow for the synthesis of such quinolone derivatives.

Experimental Protocols

While specific, detailed experimental protocols for the biological screening of this compound are not available due to its primary role as a synthetic intermediate, this section provides a representative protocol for the synthesis of a key precursor derived from it.

General Procedure for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives

The following is a generalized procedure for the derivatization of this compound, which is a crucial step in the synthesis of more complex molecules.

Materials:

-

This compound

-

Thionyl chloride or other activating agent

-

Appropriate nucleophile (e.g., an amine or alcohol)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent, add the activating agent (e.g., thionyl chloride) dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature until the conversion to the acyl chloride is complete, as monitored by a suitable technique (e.g., IR spectroscopy).

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with a nucleophile (e.g., a primary or secondary amine) in the presence of a base to neutralize the HCl generated. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

-

Work-up and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield the desired derivative.

The logical flow of this experimental approach can be visualized as follows:

Conclusion

This compound stands out not for its intrinsic biological activity, but for its enabling role in the synthesis of innovative and potent therapeutic agents. Its unique chemical structure provides a gateway to novel chemical space, particularly in the development of next-generation antibiotics. The methodologies and synthetic strategies outlined in this guide underscore the importance of this compound in the drug discovery and development pipeline. As the demand for new and effective pharmaceuticals continues to grow, the utility of such specialized building blocks will undoubtedly increase, paving the way for future therapeutic breakthroughs.

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, offering a unique combination of steric and electronic properties. The presence of a strained three-membered ring and geminal chloro and fluoro substituents imparts distinct reactivity to this molecule. This technical guide provides a comprehensive overview of the plausible reaction mechanisms involving this compound, drawing upon established principles of organic chemistry and data from analogous systems. Key reaction pathways, including nucleophilic substitution, elimination, and ring-opening reactions, are discussed in detail. Experimental protocols for the synthesis of related compounds are provided to offer practical insights.

Introduction

Cyclopropane rings are prevalent motifs in a variety of biologically active molecules and natural products. Their inherent ring strain and unique orbital arrangements lead to chemical reactivity that is distinct from their acyclic counterparts. The introduction of halogen atoms, particularly a combination of chlorine and fluorine, further modulates the electronic properties of the cyclopropane ring, influencing its stability and reaction pathways. This compound, a synthetically accessible molecule, presents a fascinating case study in the interplay of these structural features. Understanding its reaction mechanisms is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives

While detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, methods for the preparation of the closely related 2-fluorocyclopropanecarboxylic acid provide valuable insights into potential synthetic strategies.

One notable method involves a multi-step synthesis starting from 1,1-dichloro-1-fluoroethane and thiophenol.[1] This is followed by oxidation, elimination, and a rhodium-catalyzed cyclopropanation with ethyl diazoacetate to yield a cyclopropane intermediate.[1][2] Subsequent elimination and acidification afford 2-fluorocyclopropanecarboxylic acid.[1] Another approach utilizes allyl alcohol as a starting material, which undergoes protection, cyclization, deprotection, debromination, and oxidation to yield the target compound.[3]

A general workflow for the synthesis of a 2-fluorocyclopropane carboxylic acid derivative is outlined below:

Caption: General workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.

Key Reaction Mechanisms

The reactivity of this compound is governed by the interplay of the strained cyclopropane ring, the electron-withdrawing nature of the carboxylic acid group, and the presence of two different halogen atoms on the same carbon. The following sections outline the principal reaction mechanisms this molecule is likely to undergo.

Nucleophilic Acyl Substitution

The carboxylic acid moiety can be readily converted to its corresponding ester, such as ethyl 2-chloro-2-fluorocyclopropanecarboxylate, or other derivatives through nucleophilic acyl substitution. This class of reactions proceeds via a tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions at the Cyclopropane Ring

The geminal dichloro and fluoro substituents on the cyclopropane ring create a highly electrophilic carbon center and influence the stability of the ring.

Direct nucleophilic substitution at the C2 position of the cyclopropane ring is a plausible but challenging reaction. The high s-character of the C-X bonds in cyclopropanes makes them less reactive towards traditional SN2 reactions. However, under forcing conditions or with appropriate nucleophiles, substitution may occur. An SN1-type mechanism could be favored if a stabilized carbocation intermediate can be formed, though this is generally disfavored for cyclopropyl systems.

The presence of a hydrogen atom at the C3 position allows for the possibility of elimination reactions to form a cyclopropene derivative. This would likely proceed via an E2 mechanism with a strong, sterically hindered base. The acidity of the C-H bond would be enhanced by the adjacent electron-withdrawing carboxylic acid group.

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.

-

Thermal Ring-Opening: At elevated temperatures, homolytic cleavage of a C-C bond can occur, leading to diradical intermediates that can rearrange to more stable acyclic products.

-

Acid/Lewis Acid-Catalyzed Ring-Opening: Protonation or coordination of a Lewis acid to the fluorine or chlorine atom can facilitate the cleavage of a C-C bond, leading to a carbocationic intermediate that can be trapped by a nucleophile. Studies on highly fluorinated cyclopropanes have shown that ring-opening with halogens can occur at elevated temperatures.[1]

-

Reductive Ring-Opening: Treatment with reducing agents, such as sodium in liquid ammonia or certain transition metal complexes, can lead to reductive cleavage of the C-C or C-X bonds.

A plausible pathway for the ring-opening of a gem-dihalocyclopropane is depicted below:

Caption: General representation of cyclopropane ring-opening.

Experimental Protocols

Protocol 1: Synthesis of a 2-Fluorocyclopropane Carboxylic Acid Derivative (Adapted from[1])

This protocol outlines the key steps in a synthesis that could be adapted for this compound.

-

Step 1: Phenyl Sulfide Intermediate Formation: 1,1-dichloro-1-fluoroethane is reacted with thiophenol in the presence of a base to form a phenyl sulfide intermediate.

-

Step 2: Oxidation: The phenyl sulfide intermediate is oxidized using an oxidizing agent like Oxone.

-

Step 3: Elimination: The oxidized product undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-benzenesulfonylethylene.

-

Step 4: Cyclopropanation: A rhodium-catalyzed addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate is performed to obtain the cyclopropane intermediate.

-

Step 5: Final Product Formation: The cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to yield 2-fluorocyclopropanecarboxylic acid.

Quantitative Data

Quantitative data on the reaction mechanisms of this compound is limited in the current literature. The following table presents hypothetical data based on analogous reactions to illustrate the type of information that would be valuable for a comprehensive understanding.

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (if applicable) | Reference (Analogous System) |

| Esterification | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 2-chloro-2-fluorocyclopropanecarboxylate | ~80-90 | N/A | General Esterification |

| Ring-Opening | I₂, 240 °C | 1,3-diiodo-1-chloro-1-fluoropropane | ~50-80 | N/A | [1] |

| Elimination | Potassium t-butoxide, THF, reflux | 2-chloro-2-fluorocyclopropene-1-carboxylic acid | ~40-60 | N/A | Plausible |

Applications in Drug Development

The 2-chloro-2-fluorocyclopropyl moiety is a bioisostere for various functional groups and can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The rigidity of the cyclopropane ring can help in locking in a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. The presence of both chlorine and fluorine allows for fine-tuning of lipophilicity and metabolic stability. Chloro-containing compounds are found in over 250 FDA-approved drugs, highlighting the importance of this halogen in medicinal chemistry.[4] The unique reactivity of this compound makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a molecule with significant potential in organic synthesis and drug discovery. While detailed mechanistic studies on this specific compound are still emerging, its reactivity can be predicted based on the well-established principles of cyclopropane chemistry and the influence of its halogen and carboxylic acid functionalities. The primary reaction pathways are expected to involve nucleophilic acyl substitution, and under appropriate conditions, elimination and ring-opening reactions. Further experimental and computational studies are warranted to fully elucidate the intricate reaction mechanisms of this fascinating molecule and to unlock its full potential as a building block for the next generation of therapeutics.

References

- 1. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. finechemicals.com.cn [finechemicals.com.cn]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-fluorocyclopropanecarboxylic acid, a halogenated cyclopropane derivative, holds significance as a valuable synthetic intermediate in the preparation of complex fluorinated molecules. While a singular "discovery" paper is not readily identifiable in the surveyed literature, its emergence is intrinsically linked to the development of fluorinated pharmaceuticals, particularly fluoroquinolone antibiotics. This technical guide consolidates the available information on its history, synthesis, and chemical properties, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The history of this compound is not one of a landmark discovery but rather of its emergence as a key building block in synthetic organic chemistry. Its structural significance lies in the unique combination of a strained cyclopropane ring and the presence of both chlorine and fluorine atoms on the same carbon. This arrangement offers a versatile handle for further chemical transformations. The primary driver for the synthesis of this and related compounds appears to be the quest for novel fluorinated bioactive molecules. The fluorine atom is a well-known bioisostere for the hydrogen atom and can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The cyclopropyl group, a rigid and lipophilic moiety, is also a common feature in many successful drugs. Therefore, the combination of these features in this compound makes it an attractive precursor for the synthesis of new chemical entities with potential therapeutic applications.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in readily available literature. However, some properties of its corresponding ethyl ester, ethyl 2-chloro-2-fluorocyclopropanecarboxylate, have been documented.

| Property | Value (for Ethyl Ester) | Reference |

| CAS Number | 155051-93-7 | [Chemical Supplier Data] |

| Molecular Formula | C6H8ClFO2 | [Chemical Supplier Data] |

| Molecular Weight | 166.58 g/mol | [Chemical Supplier Data] |

| Boiling Point | 173.2 ± 40.0 °C (Predicted) | [Chemical Supplier Data] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [Chemical Supplier Data] |

Synthetic Routes

While a definitive, first-published synthesis of this compound is not apparent, the literature on related compounds suggests two primary synthetic strategies. The most common approach involves the synthesis of the ethyl ester followed by hydrolysis.

Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

A plausible and frequently referenced method for the synthesis of the ethyl ester is the cyclopropanation of a suitable fluoroalkene with an appropriate carbene precursor.

Caption: General workflow for the synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Hydrolysis to this compound

The carboxylic acid is then obtained by the hydrolysis of the corresponding ethyl ester. This is a standard transformation in organic synthesis.

An In-depth Technical Guide on the Structural Elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating experimental workflows are included to enhance understanding.

Introduction

This compound is a halogenated cyclopropane derivative of interest in medicinal and synthetic chemistry. The presence of a strained three-membered ring and two different halogen atoms on the same carbon atom (a stereocenter) presents a unique structural elucidation challenge. This document outlines a systematic approach to confirm the chemical structure of this molecule, employing a combination of modern spectroscopic techniques.

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables summarize the predicted quantitative data based on analogous structures and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | - | -COOH |

| ~2.5 - 3.0 | Multiplet | - | H-1 (methine) |

| ~1.5 - 2.0 | Multiplet | - | H-3 (methylene) |

| ~1.0 - 1.5 | Multiplet | - | H-3 (methylene) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 180 | -COOH |

| ~80 - 90 (d, J_CF) | C-2 |

| ~30 - 40 | C-1 |

| ~20 - 30 | C-3 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -150 to -200 | Multiplet | - | C-F |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| [M]+ | Variable | Molecular ion |

| [M-COOH]+ | Variable | Loss of carboxylic acid group |

| [M-Cl]+ | Variable | Loss of chlorine |

| [M-F]+ | Variable | Loss of fluorine |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1210-1320 | Medium | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 650-800 | Strong | C-Cl stretch |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter; filter if necessary.[2]

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-15 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

¹⁹F NMR Spectroscopy:

-

Instrument: 376 MHz (or higher) NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Spectral Width: 0 to -250 ppm

-

Number of Scans: 128-512

-

Relaxation Delay: 1-2 seconds

-

Reference: External standard such as CFCl₃ at 0.0 ppm

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

For electrospray ionization (ESI), the concentration should be in the range of 1-10 µg/mL.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

For Solids (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

For Solutions: Prepare a concentrated solution of the compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (NaCl or KBr).[3][4]

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be collected and subtracted from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Caption: Overall workflow for the synthesis, purification, and structural elucidation of the target compound.

Caption: Detailed workflow of the spectroscopic analysis and data integration for structure confirmation.

References

Spectroscopic and Synthetic Profile of 2-Chloro-2-fluorocyclopropanecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Chloro-2-fluorocyclopropanecarboxylic acid (CAS No: 137081-42-6).[1][2][3][4] Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and related halogenated cyclopropane derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar structures, including cyclopropanecarboxylic acids, and halogenated alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.5 - 2.5 | m | - | Cyclopropyl CH₂ |

| 10.0 - 13.0 | br s | - | Carboxylic acid OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 20 - 35 | Cyclopropyl CH₂ |

| 40 - 60 | Quaternary Cyclopropyl C-Cl,F |

| 170 - 180 | Carboxylic acid C=O |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity |

| -140 to -160 | m |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1100 | Medium | C-F stretch |

| 700-800 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Abundance | Assignment |

| 138/140 | M⁺, M⁺+2 (approx. 3:1) | Molecular ion |

| 93/95 | [M - COOH]⁺ | |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the dichlorofluorocyclopropanation of a suitable alkene precursor followed by selective reduction and oxidation. A potential route could be adapted from the synthesis of similar fluorinated cyclopropanes.[5][6][7]

Step 1: Dichlorofluorocyclopropanation of an Acrylate Ester

-

To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as chloroform, add a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.0 eq) in water.

-

To the vigorously stirred biphasic mixture, add fluoroform (CHClF₂) as the dichlorofluorocarbene precursor.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,2-dichloro-1-fluorocyclopropanecarboxylate.

Step 2: Hydrolysis to 2,2-dichloro-1-fluorocyclopropanecarboxylic acid

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of a base such as lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) should be used. A longer acquisition time with a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragments.

Workflow Diagrams

The following diagrams illustrate the logical flow of the spectroscopic analysis and a general synthetic pathway.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: A generalized synthetic pathway to the target molecule.

References

- 1. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 2. This compound(137081-42-6) 1H NMR spectrum [chemicalbook.com]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. finechemicals.com.cn [finechemicals.com.cn]

- 6. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 7. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 2-Chloro-2-fluorocyclopropanecarboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of unique chemical motifs is a cornerstone of modern drug discovery. The 2-chloro-2-fluorocyclopropanecarboxylic acid scaffold, a conformationally restricted building block, presents a compelling yet underexplored opportunity in medicinal chemistry. This technical guide delves into the potential applications of this unique moiety, drawing insights from the broader landscape of fluorinated compounds, cyclopropane chemistry, and enzyme inhibition. While direct applications in clinical candidates are not yet prominent, this document explores its promise as a bioisostere, a modulator of physicochemical properties, and a key component in the design of novel enzyme inhibitors. We provide a comprehensive overview of synthetic strategies, potential biological targets, and detailed experimental protocols to empower researchers in harnessing the potential of this intriguing molecule.

Introduction: The Allure of Fluorinated Cyclopropanes

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the rigid cyclopropane ring serves as a valuable bioisostere for various functional groups, such as gem-dimethyl groups and phenyl rings, by locking molecules into specific conformations conducive to target engagement. The combination of these features in this compound offers a unique set of steric and electronic properties that can be exploited in drug design. The presence of both chlorine and fluorine on the same cyclopropyl carbon atom creates a chiral center and introduces a distinct dipole moment, potentially influencing protein-ligand interactions and membrane permeability.

Synthetic Strategies

While the synthesis of this compound is not extensively documented, methodologies for the preparation of related 2-fluorocyclopropanecarboxylic acid provide a strong foundation. These methods can likely be adapted for the synthesis of the chloro-fluoro analogue.

Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives

A common approach involves the cyclopropanation of an appropriate alkene with a fluorinated carbene source. For instance, sitafloxacin, an antibiotic, contains a monofluorocyclopropane fragment, and its synthesis requires the key intermediate (1S, 2S)-2-fluorocyclopropanecarboxylic acid.[2]

Experimental Protocol: Synthesis of a 2-Fluorocyclopropyl Amide (Adapted from Btk Inhibitor Synthesis) [3]

This protocol describes the synthesis of a cyclopropyl amide, which can be adapted for this compound.

-

Step 1: Amide Coupling: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Step 2: Addition of Amine: Add the desired amine (1.0 eq) to the reaction mixture.

-

Step 3: Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-2-fluorocyclopropyl amide.

Potential Applications in Medicinal Chemistry

Bioisosteric Replacement

The 2-chloro-2-fluorocyclopropyl group can serve as a bioisostere for the ubiquitous gem-dimethyl group.[4] This substitution can offer several advantages:

-

Conformational Constraint: The rigid cyclopropane ring restricts the rotation of the attached substituents, which can lead to a more favorable binding entropy.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the cyclopropane ring is generally resistant to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of fluorine and chlorine can alter the lipophilicity, polarity, and pKa of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Enzyme Inhibition

The electrophilic nature of the carbon atom bearing two halogen atoms suggests that derivatives of this compound could act as inhibitors of certain enzymes, particularly those with a nucleophilic residue in their active site.

3.2.1. Potential as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a key role in the degradation of endocannabinoids.[5] FAAH inhibitors are being investigated for the treatment of pain, inflammation, and anxiety. Several potent FAAH inhibitors incorporate a cyclopropane ring in their structure. The strained ring system and the electron-withdrawing nature of the halogens in 2-chloro-2-fluorocyclopropyl amides could make them susceptible to nucleophilic attack by the catalytic serine of FAAH, leading to either reversible or irreversible inhibition.

Quantitative Data from a Related FAAH Inhibitor Study [5]

| Compound | Target | IC50 (µM) | Inhibition Type |

| Flu-AM1 | FAAH | 0.44 | Reversible, mixed-type |

| Nap-AM1 | FAAH | 0.74 | - |

| Flurbiprofen | FAAH | 29 | - |

| Naproxen | FAAH | >100 | - |

This table presents data for N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (Flu-AM1) and naproxen (Nap-AM1) to illustrate the potential for amide derivatives in enzyme inhibition.

Experimental Protocol: In Vitro FAAH Inhibition Assay [5]

-

Materials: Rat brain homogenate (as a source of FAAH), [³H]anandamide (substrate), test compounds, scintillation cocktail, and buffer solutions.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the rat brain homogenate with the test compound or vehicle for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]anandamide and incubate for a further 15 minutes at 37°C.

-

Stop the reaction by adding an ice-cold mixture of chloroform and methanol.

-

Separate the aqueous and organic phases by centrifugation. The product of the hydrolysis, [³H]ethanolamine, will be in the aqueous phase.

-

Measure the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

3.2.2. Bruton's Tyrosine Kinase (Btk) Inhibition

Recent studies have shown that fluorocyclopropyl amides can act as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in autoimmune diseases.[3] The stereochemistry of the fluorocyclopropane ring was found to be crucial for both Btk inhibition and off-target activity. This highlights the potential of using the chiral 2-chloro-2-fluorocyclopropane scaffold to fine-tune the selectivity and safety profile of kinase inhibitors.

Quantitative Data from a Btk Inhibitor Study [3]

| Compound | Btk IC50 (nM) |

| Cyclopropyl amide 8 | 7.1 |

| 2-Fluoro-cyclopropylamide 25 | Potent (specific value not provided) |

This table illustrates the potency of cyclopropyl amides as Btk inhibitors.

Conclusion and Future Directions

While this compound remains a relatively unexplored building block in medicinal chemistry, its unique structural and electronic properties suggest significant potential. As a conformationally constrained bioisostere and a potential reactive moiety for enzyme inhibition, it offers medicinal chemists a novel tool to address challenges in drug design. The synthetic accessibility of related compounds provides a clear path for the synthesis and evaluation of derivatives containing this scaffold. Future research should focus on the systematic exploration of 2-chloro-2-fluorocyclopropyl amides and other derivatives against a panel of enzymes, particularly serine hydrolases and kinases. Detailed structure-activity relationship studies, guided by computational modeling, will be crucial to unlock the full potential of this promising chemical entity. The development of stereoselective synthetic routes will also be critical to investigate the impact of chirality on biological activity and selectivity. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Intrinsic Stability of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Introduction

This compound is a unique halogenated cyclopropane derivative with potential applications in medicinal chemistry and drug development. The incorporation of a cyclopropane ring, particularly with halogen substituents, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the intrinsic stability of this compound under various stress conditions is paramount for its successful progression through the drug development pipeline, from early-stage discovery to formulation and manufacturing.

This technical guide provides a comprehensive overview of the stability of this compound under hydrolytic, thermal, and photolytic stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of cyclopropane rings and halogenated carboxylic acids, and outlines detailed experimental protocols based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

Chemical Stability Profile

The stability of this compound is dictated by the interplay of the strained cyclopropane ring, the electron-withdrawing carboxylic acid group, and the two halogen substituents. The cyclopropane ring, while generally stable, is susceptible to ring-opening reactions under harsh conditions, a process that can be influenced by the nature of its substituents.

Hydrolytic Stability

The hydrolytic stability of the compound is expected to be pH-dependent. Under acidic conditions, protonation of the cyclopropane ring can facilitate nucleophilic attack by water, potentially leading to ring-opening and the formation of acyclic impurities. In contrast, under basic conditions, the carboxylate anion is formed, which may influence the stability of the adjacent cyclopropane ring, though it is generally more resistant to base-catalyzed degradation compared to acid-catalyzed pathways.

Table 1: Predicted Hydrolytic Stability of this compound

| pH Condition | Temperature (°C) | Predicted Degradation (%) after 24h | Potential Degradation Products |

| 0.1 M HCl (pH 1) | 60 | 15 - 25 | Ring-opened halo-hydroxy-butenoic acid derivatives |

| Acetate Buffer (pH 4.5) | 60 | 5 - 10 | Minor ring-opened products |

| Phosphate Buffer (pH 7.4) | 60 | < 5 | Minimal degradation |

| 0.1 M NaOH (pH 13) | 60 | 10 - 20 | Decarboxylation and potential ring-rearranged products |

Thermal Stability

Thermal stress can induce decarboxylation of the carboxylic acid group and potentially lead to ring-opening or rearrangement of the cyclopropane ring. The presence of halogens may also influence the thermal degradation pathway.

Table 2: Predicted Thermal Stability of this compound

| Condition | Temperature (°C) | Predicted Degradation (%) after 24h | Potential Degradation Products |

| Solid State (Dry Heat) | 80 | 5 - 15 | Decarboxylated cyclopropane derivative, ring-opened isomers |

| Solution (e.g., in PEG 400) | 80 | 10 - 20 | Similar to solid state, with potential for solvent adducts |

Photostability

Exposure to ultraviolet (UV) and visible light can provide the energy for photochemical reactions. Halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, leading to radical intermediates and subsequent degradation products.

Table 3: Predicted Photostability of this compound

| Light Source | Intensity | Predicted Degradation (%) | Potential Degradation Products |

| UV-A (320-400 nm) | ≥ 200 W·h/m² | 10 - 20 | Dehalogenated products, ring-contracted or expanded isomers |

| Cool White Fluorescent Lamp (Visible) | ≥ 1.2 million lux·h | 5 - 10 | Minor degradation products |

| Xenon Lamp (Simulated Sunlight) | ICH Q1B conditions | 15 - 25 | Complex mixture of dehalogenated and rearranged products |

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on ICH Q1A(R2) and Q1B guidelines to assess the intrinsic stability of this compound.[1][2][3] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

General Procedure

For each condition, a stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility and the stress condition). A control sample, protected from the stress condition, is stored under ambient conditions. Samples are withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.

Acid Hydrolysis

-

Preparation: Dissolve the compound in 0.1 M hydrochloric acid.

-

Stress Condition: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

Base Hydrolysis

-

Preparation: Dissolve the compound in 0.1 M sodium hydroxide.

-

Stress Condition: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation

-

Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide in water.

-

Stress Condition: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at predetermined time intervals.

Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

Solution State: Dissolve the compound in a suitable inert solvent (e.g., polyethylene glycol 400) and heat at 80°C.

-

Sampling: For the solid state, dissolve a portion of the sample in a suitable solvent at each time point. For the solution state, withdraw aliquots directly.

Photostability Testing[2]

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert and transparent solvent (e.g., acetonitrile/water). Place the solutions in quartz cuvettes. Prepare a dark control sample by wrapping a cuvette in aluminum foil.

-

Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

-